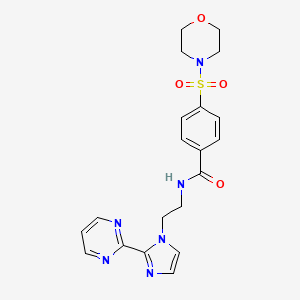![molecular formula C13H9ClN2O2 B2634721 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-ol CAS No. 2089256-07-3](/img/structure/B2634721.png)
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-ol, also known as CMON, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMON is a heterocyclic compound that contains both a naphthalene ring and an oxadiazole ring. It has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anticancer Properties
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-ol and its derivatives have been studied for their potential anticancer properties. A study utilized o-phenylenediamine and naphthalene-1-acetic acid/2-naphthoxyacetic acid to synthesize 1,3,4-oxadiazole derivatives. These compounds underwent in vitro anticancer evaluation, revealing significant activity against various cancer cell lines, particularly breast cancer (Salahuddin et al., 2014). Furthermore, another study synthesized 2-chloroquinoline-3-carbaldehyde derivatives with demonstrated antibacterial and anticancer effects on various cancer cell lines, including CNS and renal cancers (Salahuddin, Mazumder, & Shaharyar, 2014).
Antiviral Activity
Certain derivatives of this compound have displayed antiviral activities. Compounds were synthesized and tested against viruses like HCV and HIV, showing varying degrees of inhibitory actions. For instance, sugar hydrazones were prepared and evaluated for their antiviral activity against HIV, showing moderate to high antiviral activity (El‐Sayed et al., 2009); (El‐Sayed et al., 2010).
Pharmacological Potential
Studies have assessed the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for various therapeutic effects. These compounds were evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Specific compounds demonstrated binding and moderate inhibitory effects in all assays, and some showed high analgesic and anti-inflammatory effects (Faheem, 2018).
Anticonvulsant Activity
The anticonvulsant activities of certain derivatives were investigated using various models. These studies aimed to establish structure-activity relationships among synthesized compounds. Some compounds were found to be active in the maximal electroshock seizure model, and GABA assay was used to confirm the mode of action for selected active compounds (Rajak et al., 2010).
Optical and Electronic Properties
Derivatives of this compound have been investigated for their optical and electronic properties, with potential applications in materials science. For instance, studies on novel aromatic oligomers and polymers containing 1,3,4-oxadiazole units explored their potential for application in organic light-emitting diodes as efficient blue emitters due to the tuning of the optical and electronic properties (Lei-Jiao Li et al., 2008).
Propiedades
IUPAC Name |
3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-12-15-16-13(18-12)9-5-8-3-1-2-4-10(8)11(17)6-9/h1-6,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWCHXBUTNQTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)C3=NN=C(O3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B2634638.png)
![7-(2-methoxyethyl)-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634639.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2634640.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2634643.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2634644.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2634648.png)
![(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2634651.png)
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2634652.png)



![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxy-benzamide](/img/structure/B2634659.png)
